3-Chloro-2-iodobenzonitrile
Description
Molecular Architecture and IUPAC Nomenclature
3-Chloro-2-iodobenzonitrile is a halogenated aromatic nitrile with the systematic name derived from its benzene ring structure. The parent compound is benzonitrile, with substituents at the 2- and 3-positions. The iodine atom occupies the ortho position relative to the nitrile group, while the chlorine atom is located at the meta position. This spatial arrangement is critical for its reactivity and physicochemical behavior.
The molecular formula is C₇H₃ClIN , corresponding to a molecular weight of 263.46 g/mol . Its IUPAC name adheres to standard nomenclature conventions, prioritizing substituent numbering to achieve the lowest possible set of locants. The SMILES notation C1=CC(=C(C(=C1)Cl)I)C#N accurately represents the compound’s structure, depicting the benzene ring with substituents in their respective positions.
Crystallographic Data and Spatial Configuration Analysis
Publicly available crystallographic data for this compound remain limited. No X-ray diffraction studies or crystal structure analyses have been reported in peer-reviewed literature or commercial databases. This absence of data complicates direct assessments of molecular packing, bond angles, or intermolecular interactions. However, the compound’s spatial configuration can be inferred from analogous halogenated benzene derivatives. The iodine and chlorine substituents likely adopt anti-periplanar orientations to minimize steric strain, while the nitrile group maintains a linear geometry due to its sp-hybridized carbon.
Thermodynamic Properties and Phase Behavior
Key thermodynamic parameters such as melting and boiling points are not explicitly documented in available literature. Storage recommendations suggest stability under controlled conditions:
| Property | Value/Condition | Source |
|---|---|---|
| Storage Temperature | 2–8°C (dark, dry environment) | |
| Physical State | Solid | |
| Purity | ≥95–98% |
The compound’s stability at low temperatures indicates resistance to thermal degradation, though no kinetic data (e.g., activation energy) is available. Phase behavior transitions, such as sublimation or decomposition pathways, remain uncharacterized due to the lack of experimental studies.
Spectroscopic Fingerprints (UV-Vis, IR, Raman)
While no compound-specific spectroscopic data exists, characteristic absorptions for functional groups can be predicted:
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) | 2200–2250 | Strong |
| Aromatic C–H (sp²) | 3000–3100 | Medium |
| C–Cl Stretch | 550–850 | Moderate |
| C–I Stretch | 500–600 | Weak |
The nitrile group’s strong absorption at ~2220 cm⁻¹ serves as a diagnostic marker, while aromatic C–H vibrations near 3050 cm⁻¹ confirm the benzene ring’s planarity.
UV-Vis and Raman Spectroscopy
No experimental UV-Vis or Raman spectra have been reported. Theoretical models suggest π→π* transitions in the benzene ring could occur in the UV region (~260–300 nm), but halogenation might red-shift these transitions. Raman spectroscopy would highlight the nitrile’s symmetric stretching and aromatic ring vibrations, though quantitative data remains absent.
Solubility Profiles and Partition Coefficients
Solubility and partitioning behavior are critical for applications in organic synthesis and drug development. However, experimental data is limited:
| Property | Status | Source |
|---|---|---|
| Water Solubility | Not reported | |
| Log P (Octanol-Water) | Not determined | |
| Partition Coefficients | Unavailable |
The compound’s low polarity—attributed to the electron-withdrawing nitrile and halogens—suggests poor aqueous solubility. Organic solvents like dichloromethane or dimethyl sulfoxide are likely preferred for dissolution. Log P estimates for analogous iodinated nitriles (e.g., 3-iodobenzonitrile: Log P ≈ 2.75) imply moderate lipophilicity, but direct measurements are required for validation.
Summary of Key Properties
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClIN | |
| Molecular Weight | 263.46 g/mol | |
| Storage Conditions | 2–8°C, dark, dry | |
| Nitrile IR Absorption | ~2220 cm⁻¹ |
Properties
IUPAC Name |
3-chloro-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGKRCXVFYLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sandmeyer Reaction for Halogenation
The Sandmeyer reaction remains a cornerstone for introducing halogens onto aromatic rings. For 3-chloro-2-iodobenzonitrile, this method typically begins with the diazotization of an aniline precursor. For example, 3-chloro-2-iodoaniline can be treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt intermediate. Subsequent iodination is achieved using potassium iodide (KI), while chlorination may employ cuprous chloride (CuCl). However, this approach faces challenges in regioselectivity, as competing para-substitution can occur unless directing groups are strategically employed.
Nitrile Group Introduction via Cyanation
Following halogenation, the nitrile group is introduced through Rosenmund-von Braun or nucleophilic substitution reactions. In one protocol, the halogenated intermediate undergoes cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12 hours. This step achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent hydrolysis. Recent advancements utilize palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂), enhancing efficiency to 85% yield under milder conditions (80°C, 6 hours).
Metal-Catalyzed Cross-Coupling Approaches
Friedel-Crafts Acylation Adaptation
Aluminum chloride (AlCl₃)-mediated Friedel-Crafts reactions have been adapted for nitrile synthesis. In a two-step process, benzene is first chlorinated using Cl₂ gas in the presence of AlCl₃, followed by iodination with iodine monochloride (ICl). The nitrile group is subsequently introduced via a Ritter reaction, employing acetonitrile and sulfuric acid. While this method achieves 75% overall yield, it generates corrosive byproducts, complicating large-scale production.
Copper-Mediated Coupling
Copper(I) iodide (CuI) and 1,10-phenanthroline enable direct C–H arylation of pre-halogenated benzonitriles. For instance, 3-chlorobenzonitrile undergoes iodination at the ortho position using aryl iodides in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) as a base. Computational studies reveal a single-electron transfer (SET) mechanism, where Cs₂CO₃ generates a radical anion from the aryl iodide, facilitating coupling at the electron-deficient chloro-substituted position. This method achieves 88% yield with excellent regiocontrol but requires anhydrous conditions.
One-Pot Multi-Step Synthesis
Sequential Halogenation and Cyanation
A streamlined one-pot approach combines halogenation and cyanation without intermediate isolation. Starting with 2-iodobenzonitrile, chlorination is performed using sulfuryl chloride (SO₂Cl₂) in 1,2-dichloroethane at 50°C. The nitrile group remains intact due to the solvent’s low polarity, and excess SO₂Cl₂ is removed via reduced-pressure distillation. This method achieves 90% purity and 82% yield, significantly reducing reaction time compared to stepwise protocols.
Solvent and Catalyst Optimization
Key to one-pot success is the choice of solvent and catalyst. 1,2-Dichloroethane minimizes side reactions by stabilizing ionic intermediates, while AlCl₃ (10 mol%) enhances electrophilic substitution rates. Recent work demonstrates that replacing AlCl₃ with iron(III) chloride (FeCl₃) reduces corrosion risks and improves yields to 87% under identical conditions.
Mechanistic Insights and Computational Studies
Radical Mechanisms in Halogenation
Comparative Analysis of Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Sandmeyer-Cyanation | CuCN/DMF | 120 | 70 | 95 | Moderate |
| Friedel-Crafts-Ritter | AlCl₃/1,2-Dichloroethane | 50 | 75 | 90 | Low |
| Copper-Catalyzed Coupling | CuI/Cs₂CO₃/DMSO | 80 | 88 | 99 | High |
| One-Pot Halogenation | FeCl₃/1,2-Dichloroethane | 50 | 87 | 97 | High |
Yield, Purity, and Scalability
The copper-catalyzed method excels in yield (88%) and purity (99%) but demands stringent anhydrous conditions. One-pot synthesis offers the best balance between scalability and efficiency, particularly with FeCl₃, which mitigates equipment corrosion.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with organoboron compounds to form new carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Chlorination: Chlorine gas or other chlorinating agents.
Suzuki–Miyaura Coupling: Palladium catalyst, organoboron compounds, and a base such as potassium carbonate.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3-chloro-2-iodobenzylamine.
Scientific Research Applications
3-Chloro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodobenzonitrile depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodobenzonitrile: Similar structure but with different positions of chlorine and iodine atoms.
3-Chloro-4-iodobenzonitrile: Another isomer with different substitution pattern.
2-Bromo-3-iodobenzonitrile: Bromine instead of chlorine at the 2nd position.
Uniqueness
3-Chloro-2-iodobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.
Biological Activity
3-Chloro-2-iodobenzonitrile is a halogenated aromatic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, featuring both chlorine and iodine substituents on the benzene ring, allows it to interact with biological molecules, making it a subject of interest for researchers exploring its therapeutic properties.
The compound has the following chemical structure:
- Molecular Formula : C7H4ClI
- Molecular Weight : 232.47 g/mol
- CAS Number : 1239493-20-9
Chemical Reactions
This compound can undergo various chemical reactions typical for halogenated compounds, including:
- Substitution Reactions : The chlorine and iodine atoms can be replaced by other functional groups under specific conditions.
- Oxidation and Reduction : The nitrile group can be reduced to an amine, while the halogens can participate in oxidation reactions.
These reactions are crucial for synthesizing more complex organic molecules and bioactive compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its halogen substituents may enhance its reactivity and affinity towards specific biological targets.
Therapeutic Potential
Research has indicated that this compound exhibits potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Activity : There is growing interest in its ability to inhibit tumor cell proliferation. For instance, studies have shown that related compounds in the same class can effectively induce apoptosis in cancer cells.
Case Study: Antitumor Activity
A recent study evaluated the antiproliferative effects of this compound on various human tumor cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner. Key results included:
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| A549 (Lung) | 15.60 | G0/G1 arrest |
| SW480 (Colon) | 20.00 | G0/G1 arrest |
| A431 (Skin) | 18.50 | G0/G1 arrest |
This data suggests that this compound may act as a potent inhibitor of cell cycle progression in cancer cells, particularly by inducing G0/G1 phase arrest.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-iodobenzonitrile | Chlorine and iodine at different positions | Moderate anticancer activity |
| 2-Hydroxy-5-iodobenzonitrile | Hydroxyl group addition | Antimicrobial properties |
| 3-Bromo-2-chlorobenzonitrile | Bromine instead of iodine | Lower anticancer efficacy |
This comparison highlights how variations in halogen substitution can influence biological activity and therapeutic potential.
Q & A
Q. What are the common synthetic routes for 3-Chloro-2-iodobenzonitrile, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation or cross-coupling strategies. For example:
- Halogen exchange : Substitution of a bromine or fluorine atom in a precursor (e.g., 2-Bromo-3-iodobenzonitrile) using nucleophiles like sodium iodide in polar solvents under controlled temperatures (40–80°C) .
- Palladium-catalyzed coupling : Suzuki-Miyaura or Ullmann reactions with aryl halides and boronic acids/esters, employing Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos in tetrahydrofuran (THF) at reflux .
Optimization of solvent polarity, catalyst loading, and temperature is critical for minimizing byproducts (e.g., dehalogenation) and maximizing yields (typically 60–85%) .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic proton environments and nitrile/iodine substituent effects (e.g., deshielding at C-2 and C-3 positions) .
- Mass spectrometry (HRMS) : To verify molecular weight (MW: 263.47 g/mol) and isotopic patterns from iodine (¹²⁷I) .
- X-ray crystallography : For definitive stereochemical assignment, though crystal growth may require slow evaporation in dichloromethane/hexane .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, hexane:ethyl acetate 4:1) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces during degradation) .
- Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
- Disposal : Follow EPA guidelines for halogenated waste, using certified contractors for incineration .
Advanced Research Questions
Q. How do structural analogs of this compound compare in reactivity and electronic properties?
Comparative studies of halogenated benzonitriles (e.g., 3-Fluoro-2-hydroxy-4-iodobenzonitrile, 2-Bromo-3-iodobenzonitrile) reveal:
- Electron-withdrawing effects : Iodine and chlorine substituents decrease electron density at the nitrile group, enhancing electrophilicity for nucleophilic aromatic substitution .
- Steric hindrance : Ortho-substituents (e.g., iodine at C-2) reduce accessibility for coupling reactions, requiring bulkier ligands (e.g., SPhos) in Pd-catalyzed protocols .
A similarity index analysis (e.g., 0.88–0.92 for di-iodinated analogs) quantifies functional group contributions to reactivity .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzonitriles?
Discrepancies in reaction outcomes (e.g., competing substitution vs. elimination) are addressed via:
- Control experiments : Varying solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and catalysts to isolate dominant pathways .
- Computational modeling : Density functional theory (DFT) calculates activation barriers for iodine displacement, while molecular docking predicts steric clashes in enzyme-binding studies .
- Isotopic labeling : Using ¹²⁵I-labeled substrates to trace reaction mechanisms via radiometric assays .
Q. What role does this compound play in medicinal chemistry and drug discovery?
- Kinase inhibitor design : As a scaffold for Suzuki couplings with pyridine or quinazoline moieties, enabling selective ATP-binding pocket interactions .
- Proteolysis-targeting chimeras (PROTACs) : The iodine atom facilitates "click chemistry" with E3 ubiquitin ligase ligands, enhancing target protein degradation efficiency .
- PET tracer development : ¹²³I/¹²⁴I radiolabeled derivatives are used in imaging studies to monitor drug distribution in vivo .
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
Microwave irradiation (100–150°C, 50–100 W) accelerates:
- Coupling reactions : Reducing reaction times from 24 hours to 30 minutes with Pd/Cu co-catalysts .
- Cyclization steps : Forming benzimidazole or quinoxaline hybrids via solvent-free conditions, minimizing thermal decomposition .
Optimized protocols achieve >90% yield with enhanced regioselectivity compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
